1-[(Oxan-2-yl)methyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVZCUKEVHIJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566458 | |
| Record name | 1-[(Oxan-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-92-5 | |
| Record name | 1-[(Oxan-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Oxan 2 Yl Methyl Piperazine and Analogues
Strategic Approaches to Piperazine (B1678402) Ring Synthesis
The construction and functionalization of the piperazine scaffold are critical steps in the synthesis of numerous pharmaceutical compounds. nih.govmdpi.com Key strategies revolve around the formation of nitrogen-carbon bonds, primarily through N-alkylation, reductive amination, and nucleophilic substitution reactions.
N-Alkylation and Reductive Amination Protocols
N-alkylation and reductive amination are powerful and widely used methods for the synthesis of N-substituted piperazines. nih.gov These protocols are fundamental in creating the diverse substitution patterns seen in many drug candidates. nih.gov
N-Alkylation involves the reaction of a piperazine derivative with an alkylating agent, typically an alkyl halide or sulfonate. nih.gov To achieve mono-alkylation and prevent the formation of undesired dialkylated products, it is common practice to use a large excess of piperazine or to employ a protecting group strategy. nih.gov The use of N-Boc-piperazine, for example, allows for the selective alkylation of the unprotected nitrogen, followed by the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions. nih.govjgtps.comchemicalbook.com The reaction is often facilitated by a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). nih.gov
Reductive amination provides an alternative route to N-alkylated piperazines by reacting a piperazine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. nih.gov This one-pot procedure is highly efficient. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov For instance, the synthesis of N-alkyl piperazine side chains for CXCR4 antagonists has been achieved through reductive amination of a secondary amine with Boc-protected piperazinyl aldehydes. nih.gov The reaction typically proceeds in a solvent like dichloroethane (DCE). nih.gov
| Protocol | Key Reagents | Typical Conditions | Ref. |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Piperazine | Acetonitrile (solvent), Reflux | nih.gov |
| Reductive Amination | Aldehyde/Ketone (R-CHO), Reducing Agent (e.g., NaBH(OAc)₃), Piperazine | Dichloroethane (DCE) or Methanol (B129727) (solvent), Room Temperature | nih.govnih.gov |
Nucleophilic Substitution Reactions in Piperazine Synthesis
Nucleophilic substitution is another cornerstone of piperazine synthesis, particularly for creating N-aryl piperazines. mdpi.com In these reactions, the piperazine nitrogen acts as a nucleophile, attacking an electron-deficient aromatic or heteroaromatic ring and displacing a leaving group, such as a halogen. This reaction is known as Nucleophilic Aromatic Substitution (SNAr). mdpi.com For example, substituted piperazines can be formed through the reaction of piperazine with pentafluoropyridine, where the substitution preferentially occurs at the para position to the ring nitrogen. chemicalbook.com The reaction is often carried out in the presence of a base like sodium carbonate in a solvent such as acetonitrile. chemicalbook.com
Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have also become a principal method for the formation of N-aryl piperazines, offering broad substrate scope and good yields. nih.govmdpi.com These reactions typically employ a palladium catalyst to couple an aryl halide with piperazine. nih.gov
Chemical Synthesis of 1-[(Oxan-2-yl)methyl]piperazine and its Derivatized Analogues
The specific synthesis of this compound can be envisioned through established synthetic protocols, primarily reductive amination or N-alkylation, using appropriate starting materials.
Precursor Compounds and Reactant Selection
The synthesis of the target molecule logically proceeds from two key building blocks: a piperazine synthon and an oxane-based electrophile or aldehyde.
Piperazine Precursors:
Piperazine: The simplest precursor, though its use can lead to mixtures of mono- and di-substituted products. Using a large excess can favor mono-substitution.
N-Boc-piperazine: This is a preferred precursor for achieving selective mono-alkylation. jgtps.comchemicalbook.com The Boc group protects one of the nitrogen atoms, directing the reaction to the other nitrogen. google.comgoogle.com The protecting group can be subsequently removed under mild acidic conditions. jgtps.comresearchgate.netnih.gov
Oxane-based Precursors:
Tetrahydro-2H-pyran-2-carbaldehyde (Oxane-2-carbaldehyde): This aldehyde is the ideal reactant for a reductive amination pathway. nih.govsigmaaldrich.com
2-(Halomethyl)tetrahydro-2H-pyran (e.g., 2-(chloromethyl)oxane): This alkyl halide is a suitable electrophile for an N-alkylation reaction.
| Precursor Type | Specific Compound | Corresponding Reaction Type |
| Piperazine Synthon | Piperazine | Reductive Amination / N-Alkylation |
| Piperazine Synthon | N-Boc-piperazine | Reductive Amination / N-Alkylation |
| Oxane Reactant | Tetrahydro-2H-pyran-2-carbaldehyde | Reductive Amination |
| Oxane Reactant | 2-(Chloromethyl)tetrahydro-2H-pyran | N-Alkylation |
Optimized Reaction Conditions and Synthetic Pathways
Two primary synthetic pathways can be proposed for the synthesis of this compound.
Pathway A: Reductive Amination This pathway involves the reaction of piperazine (or N-Boc-piperazine) with tetrahydro-2H-pyran-2-carbaldehyde. A patent for the synthesis of N-methylpiperazine describes a similar process where piperazine and formaldehyde (B43269) undergo a condensation reaction followed by hydrogenation with a Raney nickel catalyst. google.com A more modern and milder approach would utilize sodium triacetoxyborohydride as the reducing agent in a solvent like methanol or dichloroethane at room temperature. nih.gov
Pathway B: N-Alkylation This approach uses 2-(halomethyl)tetrahydro-2H-pyran as the alkylating agent with piperazine. To control the reaction and favor the mono-alkylated product, N-Boc-piperazine would be reacted with the alkyl halide in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile. nih.gov The resulting N-Boc-1-[(oxan-2-yl)methyl]piperazine would then be deprotected using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in an organic solvent, to yield the final product. nih.govjgtps.comnih.gov
| Parameter | Pathway A: Reductive Amination | Pathway B: N-Alkylation (with Boc-protection) |
| Reactants | N-Boc-piperazine, Tetrahydro-2H-pyran-2-carbaldehyde | N-Boc-piperazine, 2-(Halomethyl)tetrahydro-2H-pyran |
| Reagents | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Base (e.g., DIPEA), Acid for deprotection (e.g., TFA) |
| Solvent | Dichloroethane (DCE) or Methanol | Acetonitrile (alkylation), Dichloromethane (deprotection) |
| Temperature | Room temperature | 65°C (alkylation), Room temperature (deprotection) |
| Key Intermediate | N/A (One-pot if using piperazine) | N-Boc-1-[(oxan-2-yl)methyl]piperazine |
| Final Step | Direct product formation (if using piperazine) or Boc deprotection | Boc deprotection |
Diversification Strategies for the Piperazine and Oxane Moieties
The core structure of this compound allows for extensive modification at both the piperazine and oxane moieties to generate a library of analogues.
Piperazine Moiety Diversification:
N4-Substitution: The secondary amine on the piperazine ring is a prime site for further functionalization. It can undergo a second N-alkylation, acylation, or reductive amination to introduce a wide variety of substituents, a common strategy in drug development. nih.govnih.gov
C-Substitution: While less common, direct functionalization of the carbon atoms of the piperazine ring is an emerging area. acs.org Alternatively, substituted piperazine precursors, such as 2-methylpiperazine, can be used in the initial synthesis to introduce diversity directly onto the ring. chemicalbook.com
Oxane Moiety Diversification:
Substituted Oxane Precursors: The synthesis can begin with substituted tetrahydro-2H-pyran precursors. For example, using a hydroxylated or otherwise functionalized 2-(halomethyl)tetrahydro-2H-pyran would result in analogues with substitution on the oxane ring.
Ring Modification: More complex analogues could be synthesized by employing different cyclic ether precursors altogether, moving from a six-membered oxane ring to other ring sizes or introducing additional heteroatoms.
Advanced Synthetic Techniques and Methodological Innovations
Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions. nih.gov By applying microwave irradiation in a pulsed mode, the reaction mixture can be maintained at a gentle boil, significantly reducing reaction times. nih.gov The progression from simple batch techniques to the development of flow microwave reactors represents a significant leap in synthetic efficiency for these compounds. nih.gov
A specific example of an advanced synthetic approach involves the reaction of a 1-amino-4-methylpiperazine (B1216902) solution with ketone compounds in a halogenated hydrocarbon solvent. This reaction is carried out in the presence of a phase transfer catalyst and an Al2O3 carrier catalyst to yield a 1-amino-4-methylpiperazine ketal compound. google.com This intermediate is then subjected to acid hydrolysis and subsequent purification by reduced pressure distillation to obtain the final product with improved yield and purity. google.com This method highlights the use of phase transfer catalysis to facilitate reactions between different phases, a common strategy in modern organic synthesis to enhance reaction rates and yields.
The synthesis of more complex piperazine derivatives, such as those with arylpiperazine moieties, has also been a focus of research. For instance, a series of new bicyclohydantoin-arylpiperazines were synthesized and evaluated for their biological activity. nih.gov These syntheses often involve multi-step sequences, but the core principles of forming the piperazine ring and attaching the desired substituents remain central.
Purification and Isolation Procedures for Research Materials
The purification and isolation of this compound and its analogues are critical steps to ensure the high purity required for research and pharmaceutical applications. A variety of methods are employed, ranging from traditional techniques to more advanced chromatographic and chemical processes.
For piperazine and its derivatives, several purification strategies have been developed. One common approach involves the formation of salts. For example, piperazine can be purified by dissolving the crude product in acetone (B3395972) and adding acetic acid to precipitate crystalline piperazine diacetate, which can then be easily separated. google.com The recovery of piperazine is highly efficient, with yields of at least 99.6% being achievable when the water content in the acetone solution is kept below 4%. google.com Another method relies on the formation of piperazine hexahydrate, which is uniquely insoluble in aqueous mixtures of amines and certain alcohols, allowing for its quantitative recovery in high purity. google.com
For more complex derivatives, chromatographic techniques are indispensable. Column chromatography using silica (B1680970) gel is a standard method for purifying reaction mixtures. researchgate.net For instance, after a reaction, the crude product can be absorbed onto silica gel and then loaded onto a pre-packed column for separation. researchgate.net The choice of eluent is critical for achieving good separation.
High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis. For the determination of piperazine residues, a method involving derivatization with dansyl chloride followed by HPLC with fluorescence detection has been developed. researchgate.net Another approach uses derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create a UV-active derivative that can be detected at low levels using standard HPLC-UV instrumentation. researchgate.net
Gas chromatography (GC) is another valuable analytical technique for determining the purity of piperazine derivatives. A GC method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical substances. researchgate.net This method utilizes a specific column (DB-17) and programmed temperature settings to achieve separation of the different piperazine compounds. researchgate.net
Ion exchange and carbon treating have also been explored for the purification of piperazine, particularly for removing degradation products and metal ions. osti.gov Anionic exchange has been found to be effective in removing catalytic iron and UV-active species. osti.gov While carbon treating is highly effective at removing UV-active impurities, ion exchange can be a better option for other types of impurities. osti.gov
The table below summarizes some of the purification techniques used for piperazine and its derivatives.
| Purification Technique | Principle | Application | Reference |
| Salt Formation | Precipitation of a specific salt of the piperazine derivative to separate it from impurities. | Purification of piperazine as piperazine diacetate or piperazine hexahydrate. | google.comgoogle.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | General purification of reaction mixtures containing piperazine derivatives. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. Often used with derivatization for enhanced detection. | Quantitative analysis and purification of piperazine derivatives, including residue analysis. | researchgate.net |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Quantitative determination of piperazine and its volatile derivatives. | researchgate.net |
| Ion Exchange | Separation based on the reversible exchange of ions between a solid phase (ion exchanger) and a solution. | Removal of ionic impurities, such as metal catalysts and degradation products. | osti.gov |
| Carbon Treating | Adsorption of impurities onto activated carbon. | Removal of UV-active species and other organic impurities. | osti.gov |
Structure Activity Relationship Sar Investigations of 1 Oxan 2 Yl Methyl Piperazine Derivatives
Analysis of Structural Modifications on the Piperazine (B1678402) Ring and their Mechanistic Implications
Research has shown that the nature of the substituent on the second nitrogen of the piperazine ring is a critical determinant of biological activity. For instance, in a series of antitumor agents, the introduction of an acyl piperazine moiety significantly enhanced their bioactivities. nih.gov Similarly, the presence of a 4-fluorobenzyl group on the piperazine ring was identified as a crucial anticancer functional group in certain derivatives. nih.gov The substitution pattern on the piperazine ring can influence the molecule's ability to act as a hydrogen bond acceptor, a property that is often vital for target engagement. nih.gov
The replacement of the piperazine ring with other cyclic amines, such as piperidine (B6355638) or morpholine, has been shown to alter the activity of the resulting compounds. In some cases, this substitution leads to a decrease in activity, suggesting that the specific arrangement of nitrogen atoms in the piperazine ring is optimal for interaction with the biological target. nih.gov For example, in a study of histamine (B1213489) H3 receptor ligands, replacing a piperazine ring with piperidine significantly affected the affinity for the sigma-1 receptor. nih.gov
Furthermore, the steric bulk of the substituents on the piperazine ring can also play a significant role. It has been observed that as the size of the substituent group increases, the biological activity may decrease, indicating a potential steric hindrance at the binding site. nih.gov
The mechanistic implications of these modifications are often related to the modulation of key signaling pathways. For example, some piperazine derivatives have been shown to induce the degradation of specific proteins or cause cell cycle arrest, and these effects are sensitive to the structural features of the piperazine moiety. nih.gov
Table 1: Impact of Piperazine Ring Modifications on Biological Activity
| Modification | Effect on Activity | Potential Mechanistic Implication | Reference |
| Acyl substitution | Enhanced antitumor activity | Improved binding to target protein | nih.gov |
| 4-Fluorobenzyl substitution | Crucial for anticancer function | Favorable hydrophobic and electronic interactions | nih.gov |
| Replacement with piperidine | Altered receptor affinity | Change in hydrogen bonding capacity and basicity | nih.gov |
| Increased substituent size | Decreased activity | Steric hindrance at the binding site | nih.gov |
Evaluation of Substituent Effects on the Oxane Moiety in Related Structures
In related structures, such as those containing a tetrahydrofuran (B95107) ring, which is structurally similar to the oxane ring, modifications have been shown to impact biological activity. For instance, in a series of radioligands for sigma receptors, a (tetrahydrofuran-2-yl)methyl group attached to a piperazine core was found to be a key structural feature. nih.gov
The stereochemistry of the oxane ring is also a critical factor. The orientation of the substituent at the 2-position of the oxane ring can significantly affect how the molecule fits into a binding pocket. Different stereoisomers may exhibit vastly different biological activities due to their distinct three-dimensional arrangements.
Although direct studies on the substituent effects on the oxane moiety of 1-[(Oxan-2-yl)methyl]piperazine are limited in the provided search results, the principles of SAR suggest that modifications at this position would likely have a significant impact. For example, introducing small alkyl or polar groups onto the oxane ring could modulate the compound's pharmacokinetic properties and its interaction with specific amino acid residues in a target protein.
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound derivatives, which contain multiple rotatable bonds, understanding the preferred conformations is essential for elucidating their mechanism of action.
Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt in a biological environment. The piperazine ring typically exists in a chair conformation, and the orientation of the substituents (axial or equatorial) can influence the molecule's interaction with its target. Similarly, the oxane ring also adopts a chair-like conformation.
Studies on related piperazine-containing compounds have highlighted the importance of a specific conformation for optimal activity. nih.gov Molecular modeling techniques are often employed to predict the preferred conformations and to understand how structural modifications might alter the conformational landscape of the molecule. researchgate.net
Computational Approaches in SAR Elucidation
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of chemical compounds. These approaches complement experimental studies by offering a molecular-level understanding of drug-target interactions and by enabling the prediction of the biological activity of novel compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows researchers to visualize the binding mode of this compound derivatives within the active site of a protein and to identify the key interactions that contribute to binding affinity. nih.govmdpi.com
Docking studies can reveal the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the target protein. mdpi.com For example, the nitrogen atoms of the piperazine ring and the oxygen atom of the oxane ring can act as hydrogen bond acceptors, while the hydrocarbon portions of the molecule can engage in hydrophobic interactions.
By comparing the docking poses and scores of a series of derivatives, researchers can rationalize the observed SAR and make predictions about the activity of new, untested compounds. nih.gov For instance, if a particular substituent is shown to form a strong hydrogen bond with a key residue in the active site, this information can be used to design more potent analogs. nih.gov
Table 2: Key Interactions Identified Through Molecular Docking
| Interaction Type | Involving Ligand Moiety | Potential Interacting Residue | Reference |
| Hydrogen Bonding | Piperazine Nitrogen | Aspartic Acid, Serine | nih.gov |
| Hydrogen Bonding | Oxane Oxygen | Threonine, Serine | mdpi.com |
| Hydrophobic Interactions | Oxane Ring | Leucine, Valine | nih.gov |
| Electrostatic Interactions | Piperazine Ring (protonated) | Glutamic Acid, Aspartic Acid | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its size, shape, electronic properties, and hydrophobicity.
A statistical model is then developed to correlate these descriptors with the observed biological activity. nih.gov Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
For this compound derivatives, QSAR studies can help to identify the key structural features that are most important for their biological activity. nih.gov For example, a QSAR model might reveal that a specific combination of electronic and steric properties of the substituent on the piperazine ring is optimal for high potency. mdpi.com
Molecular dynamics (MD) simulations are a powerful computational tool that can be used to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms in a system, MD simulations can provide insights into the conformational flexibility of this compound derivatives and their interactions with a target protein. mdpi.comresearchgate.net
MD simulations can be used to explore the conformational space of a ligand and to identify the most stable and populated conformations. mdpi.com This information is crucial for understanding how the ligand adapts its shape to fit into a binding site. Furthermore, MD simulations can be used to study the stability of a ligand-protein complex over time, providing a more dynamic and realistic picture of the binding process than that obtained from static docking studies. nih.gov
By analyzing the trajectory of an MD simulation, researchers can identify key dynamic events, such as the formation and breaking of hydrogen bonds, and can calculate important thermodynamic properties, such as the free energy of binding. mdpi.com These insights can be invaluable for the rational design of new and improved derivatives. researchgate.net
Applications As a Chemical Scaffold and Building Block in Research
Role in Drug Discovery Programs and Hit-to-Lead Optimization
The piperazine (B1678402) moiety is a cornerstone in drug discovery, frequently incorporated into molecules designed to treat a vast range of diseases. nih.gov Its derivatives have been investigated for numerous therapeutic applications, including antipsychotic, antidepressant, and anxiolytic uses. nih.gov The process of drug discovery often involves a "hit-to-lead" (H2L) phase, where initial screening "hits"—compounds showing activity against a biological target—are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds suitable for further development. wikipedia.orgspirochem.comscribd.com
The piperazine scaffold is exceptionally well-suited for hit-to-lead optimization. substack.comnih.gov Its two nitrogen atoms provide reactive sites for introducing various substituents, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a hit compound. spirochem.com This iterative process of synthesis and biological evaluation aims to enhance desired properties and reduce off-target effects. wikipedia.orgscribd.com
Research has demonstrated the value of the piperazine scaffold in developing novel therapeutic agents. For instance, new methyl piperazine derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines. researchgate.net In other studies, piperazine-substituted dihydrofuran derivatives were created through radical cyclization reactions, showcasing the scaffold's utility in generating novel molecular frameworks for biological screening. nih.gov The incorporation of a piperazine moiety has been shown to significantly enhance the anti-HIV activity of compounds, making it a key component in the design of new antiretroviral drugs. nih.gov
Table 1: Examples of Piperazine Derivatives in Drug Discovery Research
| Derivative Class | Therapeutic Area | Research Focus |
|---|---|---|
| Methyl piperazine derivatives | Oncology | Development of new anticancer agents with improved cytotoxicity. researchgate.net |
| Piperazine-substituted dihydrofurans | General | Synthesis of novel heterocyclic compounds for biological activity screening. nih.gov |
| Piperazine-containing 1,3-oxazines | General | Synthesis of complex heterocyclic systems based on the piperazine scaffold. doi.orgelsevierpure.com |
| Piperazine-based HIV inhibitors | Virology | Enhancement of anti-HIV potency through scaffold modification. nih.gov |
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a large number of diverse but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new hit compounds. The piperazine scaffold is an excellent building block for combinatorial library synthesis due to its structural features.
The differential reactivity of the two nitrogen atoms in the piperazine ring can be exploited to introduce a wide variety of chemical functionalities. This allows for the creation of extensive libraries of compounds from a common core structure. An efficient one-pot synthesis of a 61-membered combinatorial library of piperazine-2,5-diones has been successfully accomplished, demonstrating the utility of this scaffold in generating molecular diversity. nih.gov Similarly, the synthesis of azole-containing piperazine derivatives has been explored to create libraries for screening against microbial and fungal targets. researchgate.net The ability to systematically modify the piperazine core makes it an invaluable tool for exploring chemical space and discovering novel bioactive molecules. nih.govmdpi.com
Table 2: Example of a Combinatorial Synthesis Approach
| Scaffold | Synthesis Type | Library Size | Application |
|---|
Development of Chemical Probes for Exploring Biological Pathways
Chemical probes are specialized molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function within a cellular or physiological context. mdpi.com The piperazine scaffold serves as a versatile platform for the development of such probes.
A notable example is the creation of positron emission tomography (PET) ligands. Researchers have synthesized piperazine derivatives labeled with radioactive isotopes, such as Carbon-11. nih.gov One such compound, [O-methyl-¹¹C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govnih.govnih.govtriazine-3,5-dione, was developed as a potential agonist PET tracer for the 5-HT1A serotonin (B10506) receptor. nih.gov These probes enable the non-invasive imaging of receptor distribution and density in the brain, providing valuable insights into neurological processes and diseases. nih.gov The synthesis involves creating a precursor molecule containing the piperazine core, which is then radiolabeled in the final step. nih.gov This demonstrates how the piperazine structure can be strategically modified to incorporate signaling moieties for advanced biological imaging applications.
Integration into Complex Molecular Architectures for Functional Research
The 1-[(Oxan-2-yl)methyl]piperazine scaffold is not only used for creating libraries of small molecules but is also integrated as a fundamental building block into larger, more complex molecular architectures designed for specific functional purposes. Its robust chemical nature and defined stereochemistry make it a reliable component for constructing sophisticated systems.
For example, piperazine derivatives have been incorporated into novel dihydrofuran compounds through Mn(OAc)₃ mediated oxidative radical cyclization reactions. nih.gov In another application, the piperazine moiety forms the core of newly synthesized 1,3-oxazine derivatives, creating complex heterocyclic systems with potential biological activities. doi.orgelsevierpure.com Furthermore, piperazine-based compounds have been conjugated to macromolecules like humanized ferritin to create delivery systems for therapeutic agents such as siRNA in cancer cells. nih.gov In this context, the piperazine unit acts as a linker, connecting the targeting protein to the therapeutic payload. These examples highlight the role of the piperazine scaffold as a critical connector and structural element in the design of advanced, functional molecular systems for research and therapeutic applications. nih.govnih.gov
Analytical Methodologies for Research and Characterization of 1 Oxan 2 Yl Methyl Piperazine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to unequivocally determining the chemical structure of 1-[(Oxan-2-yl)methyl]piperazine. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy are employed to map the connectivity of atoms and identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon skeletons of this compound, respectively.
¹H-NMR spectra provide information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would show distinct signals corresponding to the protons on the piperazine (B1678402) ring, the oxane ring, and the linking methylene (B1212753) group. Due to the chair conformation of both heterocyclic rings, complex signal splitting may be observed. nih.gov The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
¹³C-NMR spectra reveal the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would display unique signals for each carbon, including those in the piperazine and oxane rings and the methylene linker. rsc.orgingentaconnect.com The carbons adjacent to the heteroatoms (C-N and C-O) are characteristically shifted downfield.
Below are the predicted NMR data for this compound, based on data from analogous structures like N-substituted piperazines and 2-substituted oxanes. nih.govrsc.orgresearchgate.netchemicalbook.comchemicalbook.com
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) | |||
|---|---|---|---|---|
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Position | Expected Chemical Shift (δ, ppm) |
| Piperazine-H (positions 2, 6) | ~2.6 - 2.8 | Multiplet | Piperazine-C (positions 2, 6) | ~54 - 56 |
| Piperazine-H (positions 3, 5) | ~2.3 - 2.5 | Multiplet | Piperazine-C (positions 3, 5) | ~45 - 47 |
| N-CH₂ | ~2.4 - 2.6 | Doublet | N-CH₂ | ~60 - 63 |
| Oxane-H (position 2) | ~3.2 - 3.4 | Multiplet | Oxane-C (position 2) | ~75 - 78 |
| Oxane-H (position 6) | ~3.4 - 4.0 | Multiplet | Oxane-C (position 6) | ~65 - 68 |
| Oxane-H (positions 3, 4, 5) | ~1.3 - 1.9 | Multiplet | Oxane-C (positions 3, 4, 5) | ~20 - 35 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₂₀N₂O), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.
The calculated monoisotopic mass of the neutral molecule is 184.1576 u. In electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 185.1648.
Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural confirmation. The molecular ion is energetically unstable and breaks into smaller, characteristic fragments. chemguide.co.uk The most probable fragmentation pathways for this compound involve the cleavage of the piperazine and oxane rings and the loss of the side chain. researchgate.netnih.gov
Table 2: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₂₁N₂O⁺ | 185.1648 | Protonated molecular ion |
| [M - C₅H₉O]⁺ | C₅H₁₂N₂⁺ | 100.1022 | Loss of the oxan-2-ylmethyl group, resulting in a piperazinyl cation |
| [C₅H₉O]⁺ | C₅H₉O⁺ | 85.0648 | Oxan-2-ylmethyl cation resulting from cleavage of the N-C bond |
| [C₄H₉N]⁺ | C₄H₉N⁺ | 71.0730 | Fragment from piperazine ring cleavage |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. rsc.org
Key expected absorptions include C-H stretching from the alkyl chains, C-N stretching from the piperazine amine, and the prominent C-O-C stretching from the oxane ether linkage. The absence of certain bands, such as O-H (around 3200-3600 cm⁻¹) or C=O (around 1700 cm⁻¹), confirms the purity of the structure. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950 - 2800 | C-H Stretch | Alkyl (CH₂, CH₃) groups researchgate.net |
| 1470 - 1440 | C-H Bend | Alkyl (CH₂) scissoring |
| 1150 - 1050 | C-O-C Stretch | Ether (oxane ring) wikipedia.org |
| 1100 - 1000 | C-N Stretch | Aliphatic Amine (piperazine ring) |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
HPLC is a primary technique for purity assessment. Given that piperazine and its simple derivatives are hydrophilic and lack a strong UV chromophore, specialized HPLC methods are often required. sielc.comtandfonline.com
For this compound, a reversed-phase (RP-HPLC) method using a C18 column might show poor retention due to the compound's polarity. researchgate.net Alternative approaches include:
Hydrophilic Interaction Liquid Chromatography (HILIC): Using a polar stationary phase (like cyanopropyl or diol) with a mostly organic mobile phase can provide better retention and separation for polar compounds. researchgate.net
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the basic piperazine moiety on a C18 column. researchgate.net
Derivatization: Reacting the secondary amine on the piperazine ring with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) allows for sensitive detection using a standard UV detector. jocpr.com
Universal Detectors: If derivatization is not desired, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (LC-MS) can be used. sielc.com
Table 4: Representative HPLC Method Parameters for Piperazine Derivatives
| Parameter | Description |
|---|---|
| Column | HILIC (e.g., Primesep 100) or RP-C18 with ion-pairing agent sielc.com |
| Mobile Phase | Acetonitrile (B52724)/water or Methanol (B129727)/water with additives like formic acid or ammonium (B1175870) formate (B1220265) |
| Detection | ELSD, CAD, or Mass Spectrometry (MS) sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Application | Purity testing, quantitative analysis, isolation wikipedia.org |
Gas Chromatography (GC) and GC-Mass Spectrometry
GC is suitable for analyzing volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it combines the separation capability of GC with the identification power of MS. rsc.org
A typical GC-MS method would involve injecting a solution of the compound into a heated port to vaporize it. The vapor is then carried by an inert gas through a capillary column (e.g., a 5% phenyl/95% methyl polysiloxane column) where separation occurs based on boiling point and interaction with the stationary phase. scholars.direct The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. This technique is highly effective for identifying and quantifying impurities. nih.gov
Table 5: Representative GC-MS Method Parameters for Piperazine Derivatives
| Parameter | Description |
|---|---|
| Column | 5% Phenyl / 95% Methyl Polysiloxane (e.g., DB-5ms, Equity-5) nih.govscholars.direct |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) scholars.direct |
| Injector Temperature | ~250 - 280 °C |
| Oven Program | Initial temperature ramped to a final temperature (e.g., 100 °C to 290 °C) scholars.direct |
| Detector | Mass Spectrometer (Electron Ionization - EI mode) |
| Application | Separation of isomers, identification of impurities, purity assessment rsc.orgnih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of chemical compounds, offering high resolution, sensitivity, and selectivity. researchgate.net For a molecule like this compound, which contains a piperazine ring and an oxane moiety, UPLC-MS/MS would be an invaluable tool for its analysis in complex matrices.
The development of a UPLC-MS/MS method for this compound would involve several key steps. Firstly, the optimization of chromatographic conditions is crucial. A reversed-phase column, such as a C18 or a phenyl-hexyl column, would likely be employed. The mobile phase would typically consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient separation of the analyte from any impurities or other components in the sample.
The mass spectrometric detection would be performed using an electrospray ionization (ESI) source, most likely in the positive ion mode, due to the basic nature of the piperazine nitrogen atoms which are readily protonated. researchgate.net The optimization of MS parameters would involve selecting the appropriate precursor ion ([M+H]⁺) for this compound in the first quadrupole (Q1) and then identifying the most stable and abundant product ions in the third quadrupole (Q3) after collision-induced dissociation (CID) in the second quadrupole (Q2). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification. mdpi.com
A hypothetical UPLC-MS/MS method for this compound is outlined in the table below.
Table 1: Hypothetical UPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Chromatography System | UPLC |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion ([M+H]⁺) | To be determined experimentally |
| Product Ions | To be determined experimentally |
| Collision Energy | To be optimized |
Advanced Characterization Methods for Solid-State Analysis (e.g., X-ray Crystallography of derivatives)
The solid-state properties of a compound are critical for its handling, formulation, and stability. Techniques such as X-ray crystallography provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While there are no published crystal structures for this compound itself, the formation of crystalline derivatives, such as salts with picric acid, has been a common strategy for the characterization of substituted piperazines. optica.org
X-ray powder diffraction (XRPD) is a powerful technique to analyze the crystalline nature of a solid sample. It can be used to identify crystalline phases and to obtain information about the unit cell dimensions. For a more detailed structural elucidation, single-crystal X-ray diffraction would be the method of choice. This would require growing a suitable single crystal of this compound or one of its derivatives. The resulting crystal structure would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the packing of the molecules in the solid state. acs.org
The table below summarizes the kind of information that could be obtained from a hypothetical X-ray crystallographic study of a derivative of this compound.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Data |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 8.789 Å |
| α = 90°, β = 105.12°, γ = 90° | |
| Volume | 1324.5 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.25 g/cm³ |
| R-factor | 0.045 |
Quantitative Analytical Methods for Research Samples
Accurate quantification of this compound in research samples is essential for various studies. Depending on the concentration levels and the matrix of the sample, different analytical methods can be employed.
For trace-level quantification, UPLC-MS/MS, as described in section 6.2.3, would be the preferred method due to its high sensitivity and selectivity. researchgate.net The method would need to be validated according to established guidelines, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
For higher concentration samples, such as in the analysis of the bulk compound or in process monitoring, High-Performance Liquid Chromatography (HPLC) with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be suitable, especially since the compound lacks a strong UV chromophore. researchgate.net Alternatively, derivatization with a UV-active reagent could be employed to allow for detection using a standard HPLC-UV system. jocpr.com
Gas chromatography (GC) could also be a viable option for the quantitative analysis of this compound, particularly for assessing its purity and for the determination of volatile impurities. researchgate.net
The table below outlines a hypothetical validation summary for a quantitative UPLC-MS/MS method for this compound in a research sample.
Table 3: Hypothetical Validation Parameters for a Quantitative UPLC-MS/MS Method
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways for Derivatization
The future of research on 1-[(Oxan-2-yl)methyl]piperazine will heavily rely on the development of innovative and efficient synthetic methods to generate libraries of novel derivatives. The piperazine (B1678402) moiety is particularly amenable to a wide range of chemical transformations, allowing for systematic structural modifications to optimize biological activity and physicochemical properties. nih.govresearchgate.net
Key synthetic strategies that are expected to be influential include:
N-Arylation and N-Alkylation: The secondary amine on the piperazine ring is a prime site for derivatization. Advanced coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of a diverse range of aryl and heteroaryl groups. mdpi.com Similarly, reductive amination and nucleophilic substitution can be employed to attach various alkyl chains, introducing new pharmacophoric elements. mdpi.com
Amide and Sulfonamide Bond Formation: Acylation of the piperazine nitrogen to form amides and sulfonamides is a classic and effective method for creating derivatives with altered electronic and steric properties. These reactions are typically robust and can be performed with a wide array of acyl chlorides, sulfonyl chlorides, and carboxylic acids.
Multicomponent and Domino Reactions: To enhance synthetic efficiency, future research will likely move towards multicomponent reactions (MCRs) and domino (or cascade) reaction sequences. These approaches allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and saving time. For instance, a Mn(OAc)₃-mediated radical cyclization has been used to synthesize piperazine-substituted dihydrofurans, showcasing a pathway that could be adapted for oxane-containing structures. nih.gov
Solid-Phase Synthesis: For the rapid generation of large libraries for high-throughput screening, solid-phase organic synthesis (SPOS) offers a powerful platform. mdpi.com By anchoring the this compound scaffold to a solid support, a variety of reagents can be applied in parallel to create a multitude of distinct derivatives, which can then be cleaved and tested. mdpi.com
| Reaction Type | Key Reagents/Catalysts | Derivative Class | Potential Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalysts, specialized ligands, aryl halides | N-Arylpiperazines | High functional group tolerance, broad substrate scope. mdpi.com |
| Reductive Amination | Aldehydes/ketones, reducing agents (e.g., NaBH(OAc)₃) | N-Alkylpiperazines | Mild conditions, wide availability of starting materials. mdpi.com |
| Acylation | Acyl chlorides, carboxylic acids (with coupling agents) | N-Acylpiperazines (Amides) | Robust and predictable reaction, modulates basicity. |
| Radical Cyclization | Manganese(III) acetate, dicarbonyl compounds | Complex heterocyclic hybrids | Rapid increase in molecular complexity. nih.gov |
| Solid-Phase Synthesis | Polymer resin, linkers, parallel synthesizers | Large compound libraries | Amenable to automation and high-throughput screening. mdpi.com |
Advanced Computational Design for Targeted Research and Hypothesis Generation
Computer-Aided Drug Design (CADD) is an indispensable tool for modern medicinal chemistry, enabling the rational design of molecules and the generation of testable hypotheses before committing to synthetic efforts. nih.gov For a scaffold like this compound, computational methods can predict how structural modifications will influence binding to a specific biological target.
Future computational research will likely focus on:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. youtube.com By creating a virtual library of derivatives of this compound, researchers can perform docking studies to prioritize compounds that are most likely to be active. nih.govtandfonline.com For example, derivatives could be docked into the binding sites of G-protein coupled receptors (GPCRs) or enzymes implicated in central nervous system (CNS) disorders, a common area for piperazine-containing drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By analyzing a set of tested derivatives, 2D and 3D-QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding further derivatization efforts. nih.govresearchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for a molecule to bind to a specific target. By aligning the this compound scaffold with known active ligands for a particular receptor, researchers can design new derivatives that better match the ideal pharmacophore. nih.gov
| Compound ID | Modification on Piperazine Nitrogen | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent | -H | -6.5 | Hydrogen bond with Ser-121 |
| Deriv-01 | -Methyl | -6.8 | Hydrogen bond with Ser-121, hydrophobic interaction with Leu-85 |
| Deriv-02 | -Phenyl | -8.2 | Hydrogen bond with Ser-121, π-π stacking with Phe-250 |
| Deriv-03 | -4-Fluorophenyl | -8.5 | Hydrogen bond with Ser-121, π-π stacking with Phe-250, halogen bond |
| Deriv-04 | -Benzoyl | -9.1 | H-bond with Ser-121 and Gln-150, π-π stacking with Phe-250 |
Development of Innovative Research Probes with Enhanced Specificity
Beyond therapeutic applications, derivatives of this compound can be developed into sophisticated research probes to study biological systems. By conjugating the scaffold to a reporter group, such as a fluorophore or a positron-emitting isotope, these probes can be used to visualize and quantify biological targets in cells or living organisms. nih.gov
Emerging directions include:
Fluorescent Probes: A derivative of this compound designed to bind selectively to a specific protein could be linked to a fluorescent dye (e.g., BODIPY, pyrene). nih.govcapes.gov.br Such a probe would allow researchers to visualize the location and concentration of the target protein within cells using fluorescence microscopy. "Turn-on" probes, which only become fluorescent upon binding to their target, are particularly valuable as they reduce background signal. rsc.org
PET Ligands: For in vivo imaging in the brain or other organs, the scaffold could be modified for use as a Positron Emission Tomography (PET) ligand. This would involve incorporating a positron-emitting isotope like Carbon-11 or Fluorine-18 into the molecule. A successful PET ligand would enable non-invasive studies of receptor occupancy, disease progression, and the pharmacodynamics of unlabeled drugs that act on the same target.
Affinity-Based Probes: These probes are designed to bind irreversibly to their target protein, often through a reactive group that forms a covalent bond. After binding, the protein-probe complex can be isolated and identified using proteomic techniques. This approach is highly effective for target identification and validation, helping to elucidate the mechanism of action of a new class of compounds.
Interdisciplinary Research Collaborations for Comprehensive Understanding
Maximizing the scientific value of the this compound scaffold requires a multidisciplinary approach. The complexity of modern drug discovery and chemical biology necessitates breaking down traditional research silos and fostering collaboration between experts in different fields. drugtargetreview.com
Future progress will be accelerated by synergistic collaborations between:
Medicinal and Synthetic Chemists: To design and synthesize novel, diverse, and synthetically accessible libraries of compounds. nih.govresearchgate.net
Computational Chemists and Molecular Modelers: To perform in silico screening, predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide mechanistic insights into ligand-target interactions. nih.govmedchemexpress.com
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo assays to determine the biological activity, potency, selectivity, and mechanism of action of the synthesized compounds.
Structural Biologists: To solve the crystal or cryo-EM structures of lead compounds bound to their protein targets, providing a definitive picture of the binding mode and paving the way for further structure-based design.
Such interdisciplinary efforts, often uniting academic institutions with pharmaceutical companies, are crucial for translating a promising chemical scaffold into a validated research tool or a clinical candidate. drugtargetreview.comgranulesindia.com
Q & A
Q. Q1. What are the critical steps in synthesizing 1-[(Oxan-2-yl)methyl]piperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, oxan-2-ylmethyl halides (e.g., bromide or chloride) can react with piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or DMF .
- Optimization :
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) enhances purity .
- Yield : Typical yields range from 50–75%, depending on stoichiometric ratios and halide reactivity .
Q. Q2. How should researchers characterize the molecular structure and conformation of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to confirm substituent positions (e.g., oxan-2-yl methylene protons at δ 3.4–3.7 ppm) .
- HRMS : Validate molecular formula (e.g., C₁₀H₂₀N₂O requires m/z 184.1576) .
- Conformational Analysis :
Advanced Physicochemical Properties
Q. Q3. How does the oxan-2-yl substituent influence the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
Q. Q4. What analytical techniques are recommended to resolve contradictory data in thermal stability assessments?
Methodological Answer:
- TGA/DSC : Measure decomposition onset (expected: 180–200°C). Discrepancies may arise from impurities; cross-validate with purity assays (e.g., elemental analysis) .
- Isothermal Studies : Conduct stability tests at 25°C/60% RH for 4 weeks; use Karl Fischer titration to correlate moisture uptake with degradation .
Biological and Mechanistic Studies
Q. Q5. How can researchers design experiments to evaluate the compound’s interaction with neurotransmitter receptors?
Methodological Answer:
- Radioligand Binding Assays :
Q. Q6. What strategies mitigate conflicting results in antimicrobial activity studies?
Methodological Answer:
- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; discrepancies may arise from efflux pump activity .
- Checklist for Reproducibility :
- Standardize inoculum size (0.5 McFarland).
- Include efflux pump inhibitors (e.g., CCCP) to isolate compound efficacy .
Derivatization and Data Analysis
Q. Q7. What functionalization strategies enhance the compound’s pharmacological profile?
Methodological Answer:
- Derivatization Sites :
- SAR Analysis : Compare IC₅₀ values of derivatives in receptor binding assays to identify pharmacophores .
Q. Q8. How should researchers address variability in synthetic yields across laboratories?
Methodological Answer:
- Troubleshooting Table :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Yield (<40%) | Incomplete halide activation | Use fresh oxan-2-ylmethyl bromide |
| Impurity Peaks in NMR | Residual solvent | Extend drying under high vacuum |
| Racemization | Chiral center in oxan-2-yl | Opt for enantioselective synthesis |
Computational and Structural Insights
Q. Q9. How can molecular docking predict the compound’s binding mode to target proteins?
Methodological Answer:
- Protocol :
- Protein Preparation : Retrieve X-ray structures (e.g., 5-HT₁A: PDB 7E2Z).
- Docking Software : Use AutoDock Vina with Lamarckian GA.
- Pose Validation : Compare with co-crystallized ligands (RMSD <2.0 Å acceptable) .
- Key Interactions : Hydrogen bonding between oxan oxygen and Thr194 (5-HT₁A) .
Safety and Handling
Q. Q10. What protocols ensure safe handling during large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
